N-(4-ethoxyphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a 1H-imidazole-4-carboxamide core. Key structural elements include:
- Imidazole ring: Positioned at the core, contributing to hydrogen bonding and π-π stacking interactions.
- 4-Ethoxyphenyl group: Attached to the carboxamide nitrogen, enhancing lipophilicity and metabolic stability due to the ethoxy substituent.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-3-34-24-13-11-23(12-14-24)30-27(33)25-17-31(18-28-25)16-20-7-9-22(10-8-20)29-26(32)21-6-4-5-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPABXOCVHBQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Carboxamide Derivatives
a) N-(4-Benzoylphenyl)-1H-imidazole-4-carboxamide (4b)
- Core : Same imidazole-4-carboxamide scaffold.
- Substituents : A benzoylphenyl group replaces the ethoxyphenyl and benzamido-benzyl moieties.
- Synthesis : Synthesized via acid-amine coupling, yielding a pale yellow solid with a melting point of 189–191°C .
- Key Differences : The benzoyl group increases aromaticity and may reduce solubility compared to the ethoxy group in the target compound.
b) CM614189 (N-(2-methylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide)
- Core : Identical imidazole-4-carboxamide structure.
- Substituents : A 2-methylphenyl group replaces the 4-ethoxyphenyl on the carboxamide.
Benzimidazole-Carboxamide Analogs
a) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Core : Benzimidazole-5-carboxamide (vs. imidazole in the target compound).
- Substituents : 3,4-Dimethoxyphenyl and propyl groups.
- Synthesis : One-pot reductive cyclization using sodium dithionite, demonstrating high efficiency for benzimidazoles .
- Key Differences : The benzimidazole core increases planarity and rigidity, which may enhance DNA intercalation but reduce blood-brain barrier penetration compared to imidazole derivatives .
Ethoxyphenyl-Containing Compounds
a) Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethanamine)
- Core : Benzimidazole with an ethoxyphenylmethyl group.
- Substituents: Diethylaminoethyl chain.
- Activity : A synthetic opioid analog, highlighting the role of ethoxyphenyl in modulating receptor binding .
- Key Differences : The benzimidazole core and tertiary amine chain distinguish it from the target compound’s imidazole-carboxamide scaffold .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Carboxamide Functionality: The carboxamide group in the target compound and analogs serves as a hydrogen bond donor/acceptor, critical for protein binding .
- Ethoxy vs. Methoxy : Ethoxy substituents (target compound) may confer greater metabolic stability compared to methoxy groups (–2) due to reduced cytochrome P450-mediated demethylation .
- Synthetic Strategies : While benzimidazoles are efficiently synthesized via reductive cyclization (–2), imidazole-carboxamides like the target compound may require alternative routes, such as Ullmann coupling or microwave-assisted synthesis .
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